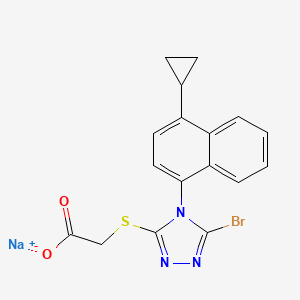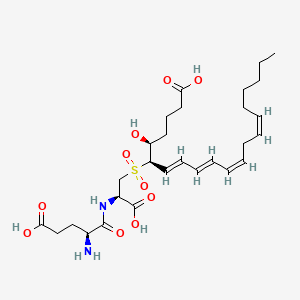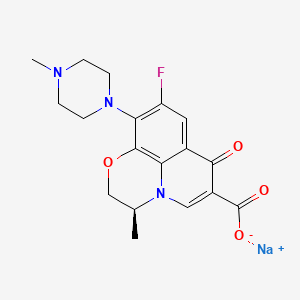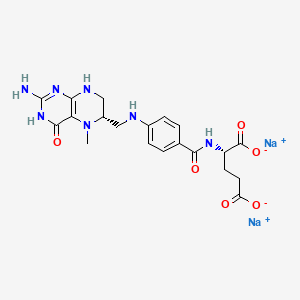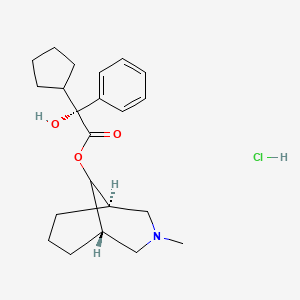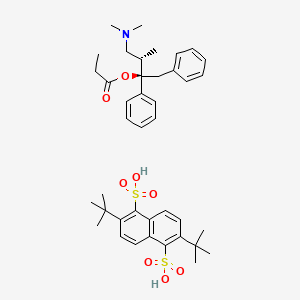![molecular formula C17H18N4O4 B608608 (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Vue d'ensemble
Description
LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in various nuclear and cytoplasmic proteins. This enzyme is involved in several cellular processes, including RNA processing, signal transduction, and transcriptional regulation. LLY-283 has shown significant antitumor activity and serves as an excellent probe molecule for understanding the biological function of PRMT5 in normal and cancer cells .
Applications De Recherche Scientifique
LLY-283 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of PRMT5 and its role in various biochemical pathways.
Biology: Employed in cellular assays to investigate the effects of PRMT5 inhibition on cellular processes such as RNA splicing and gene expression.
Medicine: Demonstrates significant antitumor activity and is used in preclinical studies to explore its potential as a therapeutic agent for various cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting PRMT5 and related pathways
Mécanisme D'action
LLY-283 exerts its effects by selectively inhibiting PRMT5 enzymatic activity. The compound binds to the S-adenosylmethionine (SAM) binding pocket of PRMT5, preventing the methylation of arginine residues on target proteins. This inhibition disrupts the formation of symmetric dimethylarginine, leading to alterations in RNA processing, signal transduction, and transcriptional regulation. The molecular targets and pathways involved include various nuclear and cytoplasmic proteins that are critical for cellular function and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LLY-283 is synthesized through a series of chemical reactions involving the formation of a triazabicyclononane core structure. The synthetic route typically involves the following steps:
- Formation of the triazabicyclononane core.
- Introduction of the hydroxyphenylmethyl group.
- Final functionalization to obtain the desired compound.
The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of LLY-283 involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency of the final product. The compound is produced in collaboration with pharmaceutical companies and research institutions to meet the demand for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
LLY-283 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in LLY-283.
Substitution: LLY-283 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .
Comparaison Avec Des Composés Similaires
LLY-283 is unique in its high potency and selectivity for PRMT5 compared to other inhibitors. Similar compounds include:
LLY-284: A diastereomer of LLY-283 with much lower activity.
GSK3326595: A substrate-competitive inhibitor of PRMT5.
JNJ64619178: A SAM mimetic/competitive inhibitor of PRMT5.
PF-06939999: Another PRMT5 inhibitor in clinical trials.
LLY-283 stands out due to its superior selectivity and in vivo antitumor activity, making it a valuable tool for research and potential therapeutic applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOWAHTEXIWBO-QFRSUPTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



